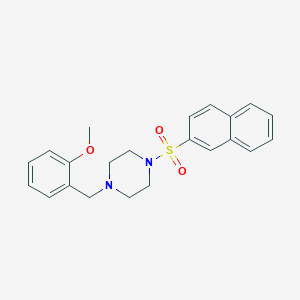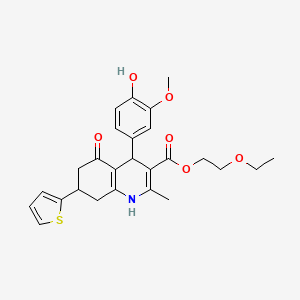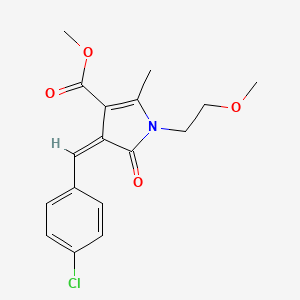![molecular formula C17H18N4O4S B11637879 ethyl 5-methoxy-3-{[N-(1,3-thiazol-2-yl)glycyl]amino}-1H-indole-2-carboxylate](/img/structure/B11637879.png)
ethyl 5-methoxy-3-{[N-(1,3-thiazol-2-yl)glycyl]amino}-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 5-METHOXY-3-{2-[(1,3-THIAZOL-2-YL)AMINO]ACETAMIDO}-1H-INDOLE-2-CARBOXYLATE is a complex organic compound that features both indole and thiazole moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Thiazole derivatives also exhibit a wide range of biological activities, such as antimicrobial, antifungal, and antiviral properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-METHOXY-3-{2-[(1,3-THIAZOL-2-YL)AMINO]ACETAMIDO}-1H-INDOLE-2-CARBOXYLATE typically involves multi-step reactions. One common approach is to start with the preparation of the thiazole ring, which can be synthesized by reacting 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea . The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone . The final step involves coupling the thiazole and indole moieties under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
ETHYL 5-METHOXY-3-{2-[(1,3-THIAZOL-2-YL)AMINO]ACETAMIDO}-1H-INDOLE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indole and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
ETHYL 5-METHOXY-3-{2-[(1,3-THIAZOL-2-YL)AMINO]ACETAMIDO}-1H-INDOLE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ETHYL 5-METHOXY-3-{2-[(1,3-THIAZOL-2-YL)AMINO]ACETAMIDO}-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The thiazole ring can also interact with biological molecules, enhancing the compound’s overall biological activity . These interactions can lead to the inhibition of key pathways involved in disease progression, such as cell proliferation in cancer.
類似化合物との比較
ETHYL 5-METHOXY-3-{2-[(1,3-THIAZOL-2-YL)AMINO]ACETAMIDO}-1H-INDOLE-2-CARBOXYLATE can be compared with other indole and thiazole derivatives:
Indole Derivatives: Compounds like indole-3-acetic acid and indomethacin share similar structural features but differ in their specific biological activities.
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir exhibit antimicrobial and antiviral properties, respectively.
The uniqueness of ETHYL 5-METHOXY-3-{2-[(1,3-THIAZOL-2-YL)AMINO]ACETAMIDO}-1H-INDOLE-2-CARBOXYLATE lies in its combined indole and thiazole moieties, which contribute to its diverse biological activities and potential therapeutic applications.
特性
分子式 |
C17H18N4O4S |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
ethyl 5-methoxy-3-[[2-(1,3-thiazol-2-ylamino)acetyl]amino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H18N4O4S/c1-3-25-16(23)15-14(11-8-10(24-2)4-5-12(11)20-15)21-13(22)9-19-17-18-6-7-26-17/h4-8,20H,3,9H2,1-2H3,(H,18,19)(H,21,22) |
InChIキー |
MZGSVJXFWXPVQO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)NC(=O)CNC3=NC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11637820.png)
![Ethyl 6,8-dimethyl-4-{[4-(morpholin-4-yl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11637826.png)

![14-butylsulfanyl-13-methyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11637844.png)

![(5E)-1-(2,3-dimethylphenyl)-5-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11637853.png)
![5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11637863.png)

![3-(3-Bromophenyl)-2-(prop-2-EN-1-ylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11637872.png)

![1-[(4-Nitrophenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B11637874.png)
![4,6-dimethyl-2-oxo-1-{[(1E)-thien-2-ylmethylene]amino}-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11637882.png)
![Dimethyl 5-{[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B11637883.png)

